molecular formula C23H25BrN2O5 B2518318 4-(((1-(4-Bromobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate CAS No. 1396845-26-3

4-(((1-(4-Bromobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate

Cat. No.: B2518318
CAS No.: 1396845-26-3
M. Wt: 489.366
InChI Key: RLOGNNABZRDGDY-UHFFFAOYSA-N
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Description

4-(((1-(4-Bromobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is a complex organic compound that features a piperidine ring, a benzonitrile group, and a bromobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-(4-Bromobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can react with the bromobenzyl group under basic conditions.

Major Products

    Oxidation: Products may include piperidine N-oxides.

    Reduction: Products include primary amines.

    Substitution: Products vary depending on the nucleophile used, such as substituted piperidines.

Scientific Research Applications

4-(((1-(4-Bromobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((1-(4-Bromobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((1-(4-Bromobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

4-[[1-[(4-bromophenyl)methyl]piperidin-4-yl]methoxymethyl]benzonitrile;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O.C2H2O4/c22-21-7-5-18(6-8-21)14-24-11-9-20(10-12-24)16-25-15-19-3-1-17(13-23)2-4-19;3-1(4)2(5)6/h1-8,20H,9-12,14-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOGNNABZRDGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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